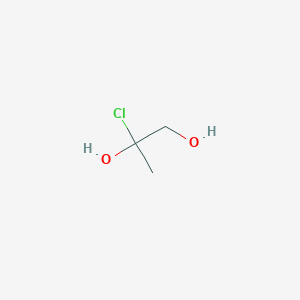
2-Chloropropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloropropane-1,2-diol can be synthesized through the chlorination of glycerol. The reaction involves the treatment of glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom . The reaction can be represented as follows:
HOCH2CH(OH)CH2OH+HCl→HOCH2CH(OH)CH2Cl+H2O
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of epichlorohydrin . This method is preferred due to its efficiency and scalability. The hydrolysis reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 2-Chloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) under basic conditions.
Major Products:
Oxidation: Formation of 3-chloropropanal or 3-chloropropanoic acid.
Reduction: Formation of propane-1,2-diol.
Substitution: Formation of glycerol.
科学的研究の応用
2-Chloropropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have investigated its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has explored its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of resins, plastics, and other industrial materials.
作用機序
The mechanism of action of 2-chloropropane-1,2-diol involves its interaction with cellular components. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules . These interactions can disrupt normal cellular functions and lead to toxic effects .
類似化合物との比較
3-Chloropropane-1,2-diol: An isomer with similar properties but different structural arrangement.
1-Chloropropane-2,3-diol: Another isomer with distinct chemical behavior.
Glycerol α-monochlorohydrin: A related compound with similar reactivity.
Uniqueness: 2-Chloropropane-1,2-diol is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. Its presence as a contaminant in food products also highlights its significance in food safety research .
特性
CAS番号 |
185805-20-3 |
|---|---|
分子式 |
C3H7ClO2 |
分子量 |
110.54 g/mol |
IUPAC名 |
2-chloropropane-1,2-diol |
InChI |
InChI=1S/C3H7ClO2/c1-3(4,6)2-5/h5-6H,2H2,1H3 |
InChIキー |
HTTUMRADGWHWMV-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
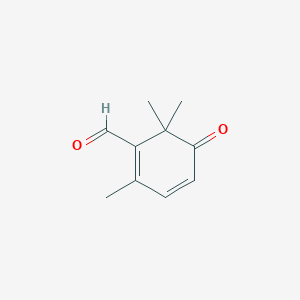
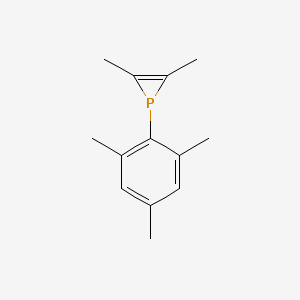



![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
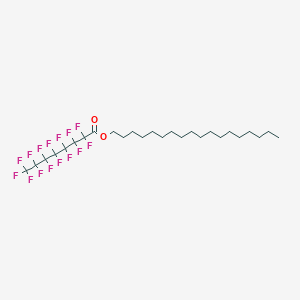
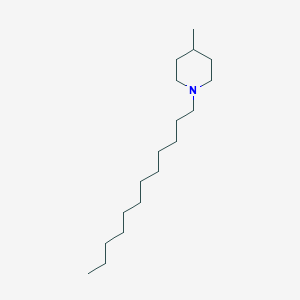
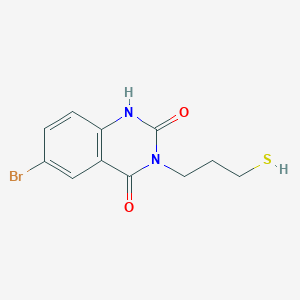
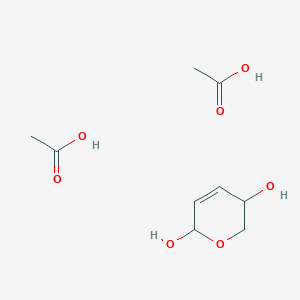
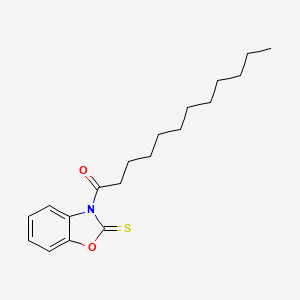
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

